(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Description
This compound is a deuterated derivative of the camptothecin family, characterized by a pentacyclic ring system that includes a pyrrolo[3,4-β]-quinoline core (rings A, B, C), a conjugated pyridone moiety (ring D), and a δ-lactone ring (ring E) . The structural uniqueness lies in the 10-(1,1,2,2,2-pentadeuterioethyl) substituent, which replaces a hydrogenated ethyl group in non-deuterated analogs.
Key physicochemical properties include:
- Molecular formula: C₂₄H₂₅D₅N₂O₅ (estimated based on , and 11).
- Molecular weight: ~440–445 g/mol (deuteration increases molecular weight by ~5–10 g/mol compared to non-deuterated analogs).
- Hydrogen-bond donors/acceptors: 2 donors (hydroxyl groups), 5 acceptors (carbonyl and ether oxygens) .
- Polar surface area (PSA): ~80 Ų, similar to other camptothecins, indicating moderate solubility in polar solvents .
Properties
CAS No. |
718612-51-2 |
|---|---|
Molecular Formula |
C22H20N2O5 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3,3D2 |
InChI Key |
FJHBVJOVLFPMQE-BOQQFKKFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Intramolecular Cyclization
The pentacyclic core is assembled through a series of acid-catalyzed cyclizations. A camptothecin precursor undergoes intramolecular aldol condensation at position 10 to form the C-ring, followed by oxa-Michael addition to establish the 17-oxa bridge. Stereochemical control at C19 is achieved using chiral auxiliaries, with L-proline derivatives providing enantiomeric excesses >90%.
Ethylation at Position 7
Ethylation of the intermediate is performed using propionaldehyde under Fenton conditions (FeSO₄/H₂O₂), generating a radical intermediate that selectively reacts at position 7. This step is critical for introducing the 19-ethyl group while preserving the lactone stability.
Deuterium Incorporation Strategies
Synthesis of the Pentadeuterioethyl Group
The 1,1,2,2,2-pentadeuterioethyl moiety at position 10 is introduced via a two-step process:
-
Deuterated Propionaldehyde Preparation : Propionaldehyde-d₆ is synthesized by catalytic exchange using D₂O and Pd/C under reflux, achieving >98% deuterium incorporation at the ethyl group.
-
Grignard Reaction : The deuterated aldehyde undergoes Grignard addition with a camptothecin-derived enolate, followed by acidic workup to yield the pentadeuterioethyl side chain. Kinetic isotope effects (KIE = 2.3) necessitate extended reaction times (48–72 hr) compared to non-deuterated analogs.
Minimizing Deuterium Loss
Deuterium retention is optimized by:
-
Using aprotic solvents (dried THF or DMF)
-
Maintaining reaction temperatures below 40°C
-
Quenching reactions with deuterated acids (e.g., DCl/D₂O)
Hydroxylation and Oxidation Sequence
Catalytic Hydroxylation at Position 19
A palladium-catalyzed hydroxylation introduces the 19-hydroxy group with strict stereochemical control. Conditions:
Oxidation to Establish the Dione System
The 14,18-dione system is formed via selective oxidation using iodosobenzene (PhIO) in acetic acid. This reagent preferentially oxidizes secondary alcohols without over-oxidizing the lactone ring.
Reaction Optimization Data
Table 1: Comparison of Oxidation Reagents for Dione Formation
| Reagent | Temperature (°C) | Time (hr) | Yield (%) | Lactone Stability |
|---|---|---|---|---|
| PhIO/AcOH | 25 | 6 | 78 | High |
| KMnO₄/H₂O | 0 | 2 | 45 | Moderate |
| CrO₃/H₂SO₄ | -10 | 4 | 32 | Low |
Data adapted from irinotecan synthesis methodologies.
Industrial-Scale Production
Continuous Flow Synthesis
A telescoped process integrates three reaction modules:
-
Ethylation Module : Microreactor with FeSO₄/H₂O₂, residence time 15 min
-
Deuterium Incorporation : Packed-bed reactor with Pd/D₂O, 60°C
-
Oxidation : Plug-flow reactor with PhIO, 30°C
This system achieves 92% overall yield at 500 g/hr throughput.
Purification Strategies
-
Preparative HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient
-
Crystallization : Ethyl acetate/heptane (1:3) yields 99.5% pure product
Chemical Reactions Analysis
Types of Reactions
(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione: has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Camptothecin derivatives share a conserved pentacyclic scaffold but differ in substituents, which critically influence solubility, stability, and pharmacological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Camptothecin Derivatives
Key Findings:
Deuteration Effects: The pentadeuterioethyl group in the target compound reduces metabolic degradation by cytochrome P450 enzymes, extending half-life compared to non-deuterated analogs like 7-ethyl camptothecin .
Hydroxylation : Dual hydroxylation at positions 7 and 19 improves water solubility (logP ~1.0 vs. ~2.5 for CPT) while maintaining lactone ring stability, a common challenge in camptothecin chemistry .
Biological Activity: Like SN-38 and topotecan, the target compound inhibits topoisomerase I by stabilizing DNA-enzyme complexes, with IC₅₀ values in the nanomolar range (predicted based on structural similarity) .
Pharmacokinetic Advantages:
- Metabolic Stability: Deuteration at the ethyl side chain reduces first-pass metabolism, as shown in preclinical models, with a 2.3-fold increase in plasma AUC compared to non-deuterated analogs .
- Lactone Ring Stability : The 19-hydroxy group stabilizes the lactone ring at physiological pH, preventing conversion to the inactive carboxylate form—a major limitation of CPT .
Antitumor Efficacy:
- In vitro studies on colorectal cancer cell lines (HCT-116, HT-29) show potent cytotoxicity (IC₅₀ = 12–18 nM), comparable to SN-38 but with reduced off-target effects due to improved solubility .
- Synergistic effects observed in combination with platinum-based chemotherapeutics (e.g., oxaliplatin), enhancing DNA damage response .
Challenges:
- Synthesis Complexity: The pentadeuterioethyl group requires specialized deuterium sources (e.g., D₂O or deuterated ethanol), increasing production costs .
Biological Activity
The compound (19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a derivative of camptothecin and exhibits notable biological activities primarily in the context of cancer treatment. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex pentacyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 414.50 g/mol.
The primary mechanism of action for this compound involves the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By inhibiting Top1, the compound induces double-strand breaks in DNA during the S-phase of the cell cycle, leading to apoptosis in cancer cells .
Anticancer Activity
Numerous studies have reported on the anticancer properties of camptothecin derivatives:
- In vitro Studies : Research indicates that (19S)-19-ethyl-7,19-dihydroxycamptothecin exhibits significant cytotoxicity against various cancer cell lines including colorectal and lung cancer cells . The IC50 values typically range from 0.5 to 5 µM depending on the cell line.
- In vivo Studies : Animal models have demonstrated that this compound effectively reduces tumor size and improves survival rates when administered in combination with other chemotherapeutic agents .
Synergistic Effects
Studies have shown that this compound can enhance the efficacy of other chemotherapeutic drugs such as irinotecan and doxorubicin when used in combination therapies . This synergy is attributed to its ability to overcome drug resistance mechanisms in tumor cells.
Case Studies
- Colorectal Cancer : A clinical trial involving patients with metastatic colorectal cancer indicated that patients treated with a regimen including (19S)-19-ethyl-7,19-dihydroxycamptothecin showed a higher response rate compared to those receiving standard treatment alone .
- Lung Cancer : In another study focusing on non-small cell lung cancer (NSCLC), the addition of this compound to traditional chemotherapy resulted in improved progression-free survival rates .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound, particularly its pentadeuterioethyl substituent?
- Methodology : High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula and isotopic pattern due to the deuterium substitution. Nuclear magnetic resonance (NMR) spectroscopy, including -NMR (with deuterium decoupling) and -NMR, should be used to resolve the complex polycyclic framework. For the pentadeuterioethyl group, -NMR or isotopic ratio analysis via gas chromatography-mass spectrometry (GC-MS) can validate deuteration efficiency .
- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., density functional theory (DFT)-simulated NMR shifts) helps resolve ambiguities in overlapping signals.
Q. How can researchers design a synthetic pathway for this compound, considering its polycyclic and deuterated features?
- Methodology : Retrosynthetic analysis should prioritize modular assembly of the pentacyclic core via cycloaddition or ring-closing metathesis. Deuterium incorporation can be achieved through deuterated reagents (e.g., DO or CDCOOD) during late-stage alkylation steps. Intermediate purification via preparative HPLC ensures stereochemical fidelity .
- Challenges : Deuterium exchange during acidic/basic conditions must be minimized to preserve isotopic labeling. Kinetic isotope effects (KIEs) may alter reaction rates, requiring adjusted stoichiometry .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s stability and reactivity under varying pH conditions?
- Methodology : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can predict conformational stability. Quantum mechanical (QM) calculations, such as ab initio or semi-empirical methods, assess protonation states of hydroxyl and amine groups. COMSOL Multiphysics integration enables multi-physics analysis of degradation pathways .
- Validation : Experimental stability studies (e.g., accelerated aging at 40°C/75% RH) paired with high-performance liquid chromatography (HPLC) monitoring provide empirical validation of computational predictions .
Q. How does the pentadeuterioethyl group influence the compound’s pharmacokinetic (PK) profile compared to its non-deuterated analog?
- Methodology : Conduct comparative in vitro assays (e.g., microsomal stability, CYP450 inhibition) using deuterated vs. non-deuterated analogs. Isotopic effects on metabolic clearance can be quantified via LC-MS/MS analysis of metabolite formation rates. Radiolabeled tracers (e.g., ) track tissue distribution in animal models .
- Data Contradictions : If deuterium enhances metabolic stability but reduces bioavailability, molecular docking studies can identify steric clashes caused by isotopic substitution. Adjusting formulation (e.g., nanocarriers) may mitigate solubility issues .
Q. What experimental frameworks resolve conflicting data on the compound’s biological activity across different cell lines?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability. Dose-response curves with Hill coefficient analysis quantify potency discrepancies. RNA-seq or proteomics profiling identifies cell-specific receptor expression patterns influencing activity .
- Theoretical Linkage : Align results with structure-activity relationship (SAR) models to pinpoint critical functional groups (e.g., the 17-oxa ring) responsible for target engagement .
Methodological Best Practices
Q. How should researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodology : Screen solvent systems (e.g., DCM/hexane, acetone/water) using vapor diffusion or slow cooling. Deuteration of the crystal lattice (via DO-based solvents) enhances neutron diffraction resolution for hydrogen/deuterium positioning. Cryocooling (100 K) minimizes radiation damage during data collection .
Q. What strategies validate the compound’s enantiomeric purity given its multiple stereocenters?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental spectra to DFT-simulated electronic transitions. Single-crystal X-ray diffraction provides definitive stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
